molecular formula CH5NaO5S B8022952 sodium;hydroxymethanesulfonate;hydrate

sodium;hydroxymethanesulfonate;hydrate

Cat. No.: B8022952
M. Wt: 152.10 g/mol
InChI Key: TZTRTAWKTONENW-UHFFFAOYSA-M
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Description

Sodium hydroxymethanesulfonate hydrate, also known as sodium formaldehydesulfoxylate, is a chemical compound with the molecular formula CH₃NaO₃S·2H₂O. It is a versatile reagent widely used in various organic transformations and industrial applications. This compound is known for its stability in alkaline environments and its ability to decompose rapidly in acidic conditions, making it a valuable tool in chemical synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfonate hydrate can be synthesized through the reaction of sodium dithionite with formaldehyde in the presence of water. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2\text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{SO}_3\text{Na} + \text{HOCH}_2\text{SO}_2\text{Na} ] This reaction is quantitative, meaning that the sodium dithionite is completely converted to sodium hydroxymethanesulfonate .

Industrial Production Methods: In industrial settings, sodium hydroxymethanesulfonate hydrate is produced on a large scale using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically sold as a dihydrate form, which is stable and easy to handle .

Chemical Reactions Analysis

Types of Reactions: Sodium hydroxymethanesulfonate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium hydroxymethanesulfonate hydrate involves the transfer of a hydride ion (H⁻) from the compound to the target molecule. This transfer reduces the target molecule, converting carbonyl groups to alcohols. In acidic conditions, the compound decomposes, releasing sulfur dioxide and formaldehyde, which can further react with other molecules .

Comparison with Similar Compounds

Uniqueness: Sodium hydroxymethanesulfonate hydrate is unique due to its stability in alkaline environments and rapid decomposition in acidic conditions. This property makes it particularly useful in applications where controlled release of reducing agents is required .

Properties

IUPAC Name

sodium;hydroxymethanesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O4S.Na.H2O/c2-1-6(3,4)5;;/h2H,1H2,(H,3,4,5);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTRTAWKTONENW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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